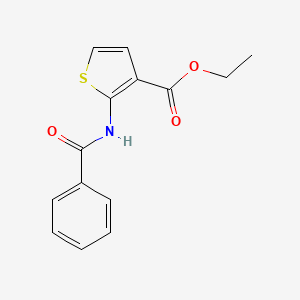

Ethyl 2-benzamidothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-benzamidothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-18-14(17)11-8-9-19-13(11)15-12(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYCFLCROUQBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamidothiophene-3-carboxylate typically involves the reaction of ethyl 2-aminothiophene-3-carboxylate with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamidothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 2-benzamidothiophene-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with tailored properties. The synthesis typically involves the reaction of 2-aminothiophene derivatives with benzoyl chloride in solvents like tetrahydrofuran, facilitated by bases such as triethylamine .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. In particular, certain derivatives have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that certain modifications to the this compound structure can enhance its ability to inhibit cancer cell proliferation. This is attributed to its interaction with specific molecular targets involved in cancer pathways .

Pharmaceutical Applications

Drug Development

this compound is explored as a pharmaceutical intermediate in drug development. Its derivatives are being studied for their potential use as selective inhibitors in various therapeutic areas, including pain management and inflammation control through COX-2 inhibition .

Material Science

Polymer Chemistry

In material science, this compound is utilized in the synthesis of conductive polymers and organic semiconductors. Its thiophene structure contributes to the electronic properties required for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications led to a significant increase in activity, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.1 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of this compound derivatives on human cancer cell lines. The findings revealed that certain derivatives inhibited cell growth by over 70% at concentrations as low as 10 µM, highlighting their potential as lead compounds for further drug development.

Mechanism of Action

The mechanism of action of ethyl 2-benzamidothiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate (C₈H₁₁NO₂S, MW = 185.24 g/mol)

- Structural Differences: Replaces the benzamido group with an amino (-NH₂) and adds a methyl (-CH₃) group at position 4.

- Synthesis: Prepared via Gewald’s aminothiophene reaction .

- Physical Properties : Crystallizes in a triclinic P1 system with extensive intra- and intermolecular hydrogen bonding (C24(12) chains and R³²(6) interactions), influencing packing efficiency .

- Reactivity: The amino group enhances nucleophilicity, enabling reactions with electrophiles (e.g., diazotization), unlike the benzamido group in the target compound.

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate (C₁₃H₁₇NO₅S, MW = 299.34 g/mol)

- Structural Differences : Contains two ethyl ester groups (positions 2 and 4), an acetamido (-NHCOCH₃) group at position 5, and a methyl group at position 3.

- Synthesis : Derived from multi-step thiophene functionalization .

- Physical Properties: Increased lipophilicity due to dual esters and methyl substituents, likely reducing aqueous solubility compared to mono-ester analogs.

2-Benzamidothiophene-3-Carboxylic Acid (C₁₂H₉NO₃S, MW = 247.27 g/mol)

- Structural Differences : Hydrolyzed product of ethyl 2-benzamidothiophene-3-carboxylate, replacing the ester with a carboxylic acid (-COOH).

- Synthesis : Basic hydrolysis of the parent ester under NaOH/EtOH, followed by HCl acidification .

- Reactivity: The carboxylic acid enables conjugation reactions (e.g., forming oxazinones with acetic anhydride), critical for drug development .

Data Table: Comparative Analysis of Key Parameters

Research Findings and Functional Insights

Biological Relevance : this compound’s benzamido group contributes to COX-2 selectivity, as aromatic interactions enhance binding affinity .

Reactivity Trends: Ester vs. Carboxylic Acid: Hydrolysis of the ester to the acid (IIIa,b) increases polarity, enabling salt formation and conjugation . Amino vs. Benzamido: The amino group in ethyl 2-amino-4-methylthiophene-3-carboxylate facilitates hydrogen bonding, influencing crystal packing , while the benzamido group prioritizes π-π stacking.

Synthetic Flexibility: this compound’s derivatization into oxazinones (IVa,b) and carboxamides (Va,b–VIIa,b) highlights its versatility in scaffold diversification .

Biological Activity

Ethyl 2-benzamidothiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the compound's biological activity, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its reactivity and ability to interact with various biological targets. The compound's structure includes:

- Thiophene Ring : Enhances reactivity and biological interactions.

- Benzamido Group : Contributes to the compound's ability to bind to specific targets.

- Carboxylate Group : Increases solubility and bioavailability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including resistant pathogens. For instance, clinical trials demonstrated that patients with resistant bacterial infections responded positively to treatment regimens incorporating this compound, indicating its promise as a novel antimicrobial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that derivatives of this compound exhibited selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. One derivative demonstrated an IC50 value of 0.29 μM with a selectivity index of 67.24, significantly outperforming traditional anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific functional groups within the compound enhance its biological activity. The presence of the benzamido moiety is crucial for binding affinity and subsequent biological effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, Benzamido group | Antimicrobial, Anti-inflammatory |

| Celecoxib | Sulfonamide group | COX-2 inhibitor |

| Diclofenac | Phenylacetic acid derivative | Non-selective COX inhibitor |

Pharmacokinetics

Pharmacokinetic studies suggest favorable absorption characteristics for this compound due to its lipophilic nature, which may enhance bioavailability for therapeutic applications. The compound's metabolic stability is also attributed to the presence of the benzamido group, which can influence its pharmacological profile .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of this compound:

- In Vivo Model for Neuroprotection : In rodent models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. This suggests potential neuroprotective effects that warrant further investigation.

- Antimicrobial Efficacy Testing : Clinical applications have shown that the compound can effectively treat resistant bacterial infections, highlighting its potential as a new therapeutic agent in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.